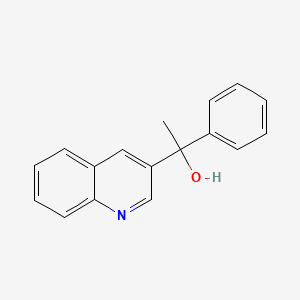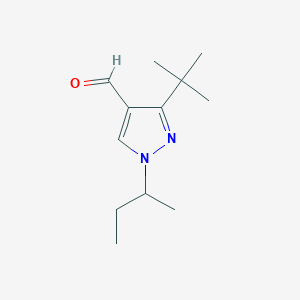
1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by the presence of both sec-butyl and tert-butyl groups attached to a pyrazole ring, with an aldehyde functional group at the 4-position
Preparation Methods
The synthesis of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the sec-butyl and tert-butyl groups. The aldehyde group is then introduced at the 4-position through formylation reactions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sec-butyl and tert-butyl groups contribute to the compound’s steric properties, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. For example:
1-(sec-Butyl)-3-(methyl)-1H-pyrazole-4-carbaldehyde: This compound has a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
1-(tert-Butyl)-3-(ethyl)-1H-pyrazole-4-carbaldehyde: The presence of an ethyl group instead of a sec-butyl group affects its reactivity and potential applications. The uniqueness of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde lies in the combination of its substituents, which provide a balance of steric hindrance and electronic effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-butan-2-yl-3-tert-butylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H20N2O/c1-6-9(2)14-7-10(8-15)11(13-14)12(3,4)5/h7-9H,6H2,1-5H3 |
InChI Key |
VNLJRGALKZYSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


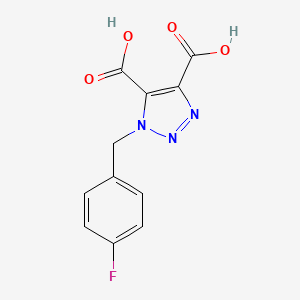

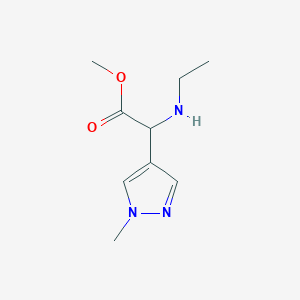
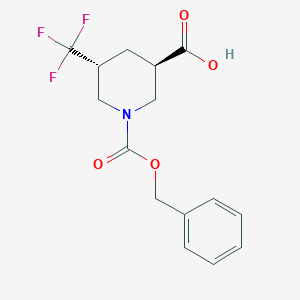

![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)
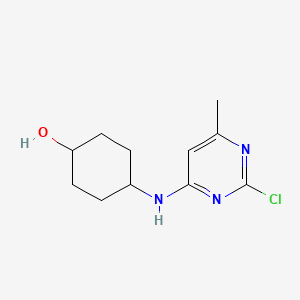
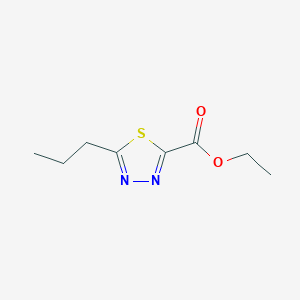
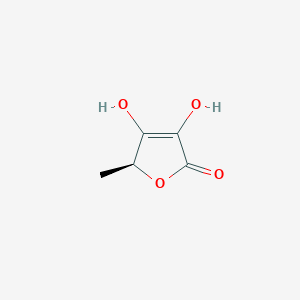

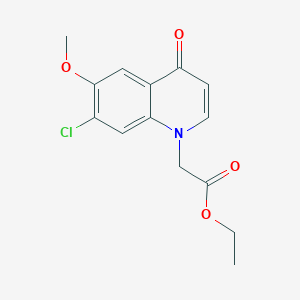

![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15059220.png)
